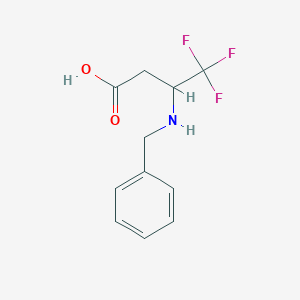
3-(Benzylamino)-4,4,4-trifluorobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine, a compound related to your query, is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of benzylamine consists of a benzyl group attached to an amine functional group . The benzyl group is a phenyl ring (C6H5) attached to a methylene group (CH2), and the amine group is NH2 .Chemical Reactions Analysis
Benzylamines are generally attached to other atoms or groups. For example, triphenylmethane (Ph3CH) has three phenyl groups attached to the same carbon center . Many or even most phenyl compounds are not described with the term "phenyl" .Physical And Chemical Properties Analysis
Benzylamine is a colorless liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL and is miscible in water . It has a melting point of 10 °C and a boiling point of 185 °C .Scientific Research Applications
Asymmetric Synthesis Applications
- The compound has been used in asymmetric synthesis, particularly in the enantioselective synthesis of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. This process involves trifluoromethylation, Sharpless asymmetric dihydroxylation, and selective hydrogenation steps (Jiang, Qin, & Qing, 2003).
Peptide Synthesis and Modification
- It has been used in the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, a potential proteinase inhibitor, demonstrating its utility in peptide modification (Angelastro, Bey, Mehdi, & Peet, 1992).
Bioisostere Applications in Drug Design
- Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, related to this compound, are in demand as bioisosteres of leucine in drug design. A specific method for large-scale preparation of these derivatives has been developed, highlighting its significance in pharmaceutical research (Han et al., 2019).
Applications in Synthesis of Unnatural Amino Acids
- The compound has been used in the efficient synthesis of novel unnatural amino acids like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), which is promising for peptidomimetics and combinatorial chemistry applications (Pascal, Sola, Labéguère, & Jouin, 2000).
Safety and Hazards
Future Directions
The development of drugs based on imidazole and benzimidazole bioactive heterocycles, which are related to benzylamine, is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .
properties
IUPAC Name |
3-(benzylamino)-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9(6-10(16)17)15-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKYUTHXJJSBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-4,4,4-trifluorobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

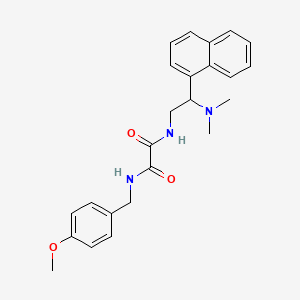
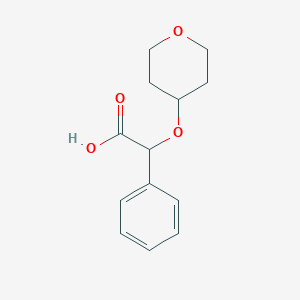
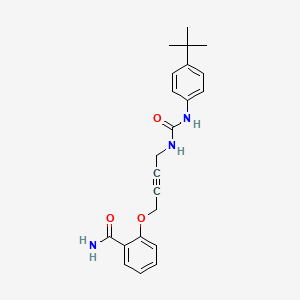
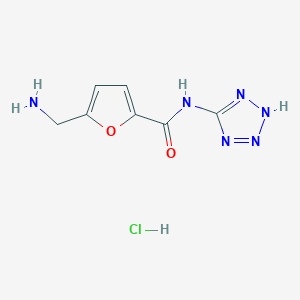
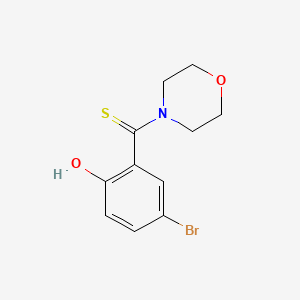
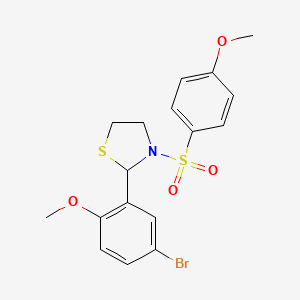
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2544388.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2544389.png)
![3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2544392.png)
![2-(methylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2544393.png)

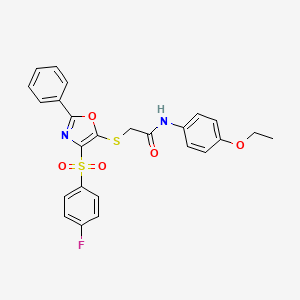
![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)